
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-6-(1H-pyrazol-1-yl)nicotinamide” is a heterocyclic organic compound with the molecular formula C10H10N4O . It has a molecular weight of 202.217. This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole-based compounds, including “this compound”, often involves a series of steps including condensation reactions and nucleophilic aromatic substitutions . For instance, the synthesis of similar compounds has been achieved via a Buchwald–Hartwig arylamination with benzophenone imine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a nicotinamide group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyrazole-based compounds are known to participate in various chemical reactions. For instance, they can form complexes with metals such as copper, which have been shown to exhibit catalytic activity .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Molecular Interactions and Crystal Structure
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide derivatives are studied for their structural and energetic characteristics in molecular assemblies, particularly in cocrystals with dihydroxybenzoic acids. These studies aim to understand basic recognition patterns and crystal lattice energetic features, with a focus on the interaction networks and the relative affinity of functional groups towards N-donor compounds like nicotinamide and pyrazinamide. The research highlights the importance of the basic character of proton acceptors in these heterocyclic compounds and how the rigidity of molecules like pyrazinamide influences the formation of primary structural motifs in crystal lattices (Jarzembska et al., 2017).
Therapeutic Potential and Biochemical Studies
Studies on 1-Methylnicotinamide (MNA), a major derivative of nicotinamide, have shown its antithrombotic and anti-inflammatory actions. Its effects on gastric mucosal defense were investigated, revealing that MNA inhibits gastric acid secretion and attenuates gastric lesions induced by stress or ethanol in rats. These gastroprotective effects are associated with an increase in gastric mucosal blood flow, plasma levels of specific peptides, and preservation of prostacyclin generation, highlighting the complex interplay between different physiological mediators in the gastroprotective mechanism of MNA (Brzozowski et al., 2008).
Substrate Specificity and Enzymatic Activity
Research on Nicotinamide N-Methyltransferase (NNMT), the enzyme responsible for the N-methylation of nicotinamide to form N-methylnicotinamide, has provided insights into its substrate specificity and potential role in detoxifying various compounds. NNMT's ability to accommodate a wide range of substrates, including poor analogs of nicotinamide, suggests a secondary role in detoxification. This enzymatic activity could potentially influence the metabolism and toxicity of various substances, with implications for understanding the biochemical pathways involved in human health and disease (Alston & Abeles, 1988).
Corrosion Inhibition
Nicotinamide derivatives, including this compound, have been investigated for their corrosion inhibition effects on mild steel in acidic environments. This research is crucial for industrial applications where corrosion resistance is essential. The studies involve exploring the efficiency of these compounds as corrosion inhibitors, their adsorption behavior on metal surfaces, and their potential applications in protecting industrial materials from corrosive damage (Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-11-10(15)8-3-4-9(12-7-8)14-6-2-5-13-14/h2-7H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUHUVLZPUVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)

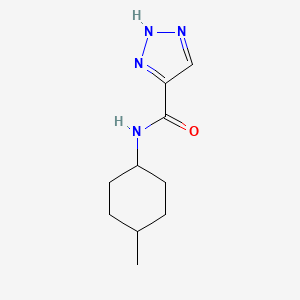

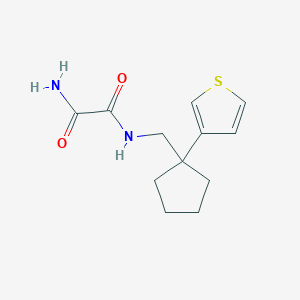
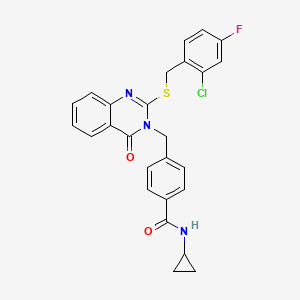
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)
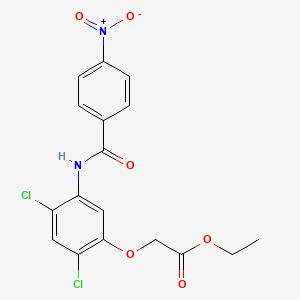
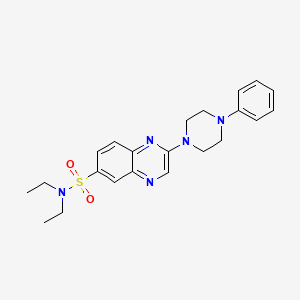
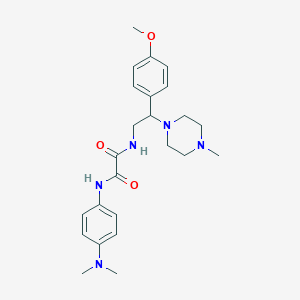
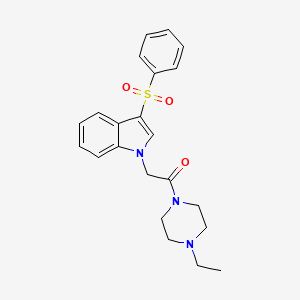
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
